PDE4D Binding Affinity: Differentiating Target Engagement from Structurally Related α-Bromo Amides
2-Bromo-N-(4-methylbenzyl)butanamide exhibits binding to human PDE4D with a dissociation constant (Kd) of 79 nM, as determined by surface plasmon resonance (SPR) [1]. This measurement reflects a direct, label-free assessment of the compound's affinity for the full-length PDE4D catalytic domain. In contrast, the closely related analog 2-bromo-N-(4-methylphenyl)butanamide (CAS: 300707-60-2), which differs only by the absence of the benzylic methylene spacer, has no publicly reported PDE4D binding data in authoritative databases . This absence of data does not constitute evidence of inactivity, but it underscores that the target binding profile of this specific substitution pattern is not established for the des-methylene analog. The documented PDE4D interaction therefore provides a defined starting point for hit validation that cannot be assumed for structurally proximal compounds.
| Evidence Dimension | Binding affinity to human PDE4D |
|---|---|
| Target Compound Data | Kd = 79 nM |
| Comparator Or Baseline | 2-bromo-N-(4-methylphenyl)butanamide: no reported PDE4D binding data in BindingDB/ChEMBL |
| Quantified Difference | Not calculable; comparator lacks documented activity |
| Conditions | SPR assay; human PDE4D; treatment for 320 sec; measurement for 900 sec |
Why This Matters
For procurement in PDE4D-focused screening campaigns, the availability of a measured Kd value enables direct prioritization and reduces the risk of selecting a compound with unknown target engagement.
- [1] BindingDB. BDBM50512766 (CHEMBL4436770). Binding affinity to human PDE4D: Kd = 79 nM. SPR assay, Vrije Universiteit Amsterdam. View Source
